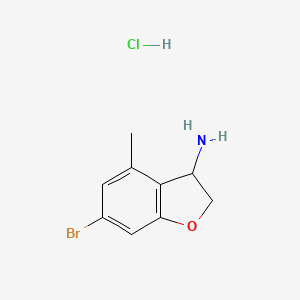
4-Chloro-2-(difluoromethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(difluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C7H7Cl2F2N. It is commonly used as a key ingredient in the preparation of agricultural fungicides, such as pyridine fungicides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)aniline hydrochloride typically involves a multi-step process. One common method includes the following steps :
Reaction of parachloroaniline with acyl chloride: This reaction is carried out in the presence of a methylbenzene solvent to obtain an intermediate.
Friedel-Crafts reaction: The intermediate is dissolved in an organic solvent, and trifluoro-acetyl chloride is introduced into a flask containing the mixed liquor of the organic solvent and Lewis acid. The solution of the intermediate is slowly added to the flask dropwise to perform the Friedel-Crafts reaction, resulting in an acylate intermediate.
Hydrolysis: The acylate intermediate is hydrolyzed under acidic conditions to remove protective groups and form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(difluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-(difluoromethyl)aniline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Used in the production of agricultural fungicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(difluoromethyl)aniline hydrochloride involves the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to cell wall destabilization, loss of osmotic balance, and ultimately, fungal cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the demethylation of 14α-methyl sterols.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-fluoroaniline: Similar structure but lacks the difluoromethyl group.
2-(Difluoromethyl)aniline hydrochloride: Similar structure but lacks the chloro group.
Uniqueness
4-Chloro-2-(difluoromethyl)aniline hydrochloride is unique due to its combination of chloro and difluoromethyl groups, which contribute to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7Cl2F2N |
|---|---|
Poids moléculaire |
214.04 g/mol |
Nom IUPAC |
4-chloro-2-(difluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H6ClF2N.ClH/c8-4-1-2-6(11)5(3-4)7(9)10;/h1-3,7H,11H2;1H |
Clé InChI |
SCEPERNCMRSUSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
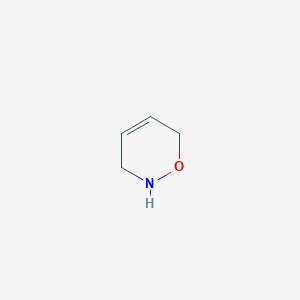
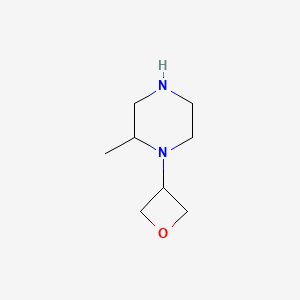
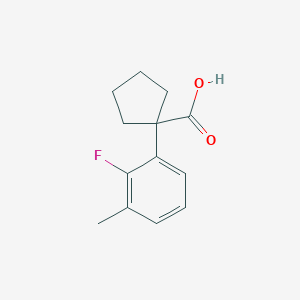
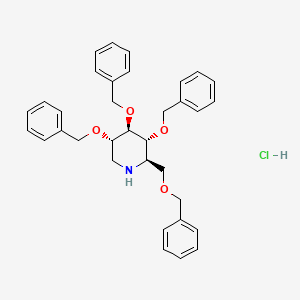
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
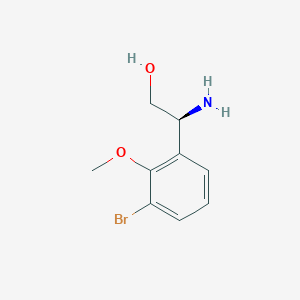
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)

amine](/img/structure/B13481612.png)

